L-cysteinyl-L-valine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32467-91-7 |
|---|---|
Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-4(2)6(8(12)13)10-7(11)5(9)3-14/h4-6,14H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
OELDIVRKHTYFNG-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Synthetic Methodologies for L Cysteinyl L Valine and Analogues
Classical Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents the traditional method for constructing peptides. masterorganicchemistry.comresearchgate.net Although largely superseded by solid-phase methods for long peptides, it remains valuable, particularly for large-scale industrial production and the synthesis of short peptides like L-cysteinyl-L-valine. wikipedia.org The process generally involves four key stages: protection of reactive functional groups, activation of the carboxyl group, formation of the peptide bond, and removal of the protecting groups. researchgate.net
To prevent unwanted side reactions and ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. masterorganicchemistry.com For the synthesis of this compound, this involves protecting the α-amino group and the thiol side chain of cysteine, and the α-carboxyl group of valine.
The α-amino group of cysteine is typically protected by a urethane-type group, which is known to suppress racemization during the coupling step. bachem.com Common choices include the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.comrsc.orgresearchgate.net
The carboxyl group of the C-terminal amino acid, L-valine, is usually protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent it from reacting. masterorganicchemistry.comresearchgate.net
Table 1: Common Protecting Groups in this compound Synthesis
| Functional Group | Amino Acid | Protecting Group | Abbreviation | Common Deprotection Conditions | Citations |
|---|---|---|---|---|---|
| α-Amino Group | L-Cysteine | tert-butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid, TFA) | rsc.orgresearchgate.net |
| α-Amino Group | L-Cysteine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | rsc.org |
| Thiol Group | L-Cysteine | Trityl | Trt | Acid (e.g., TFA with scavengers) | bachem.comsigmaaldrich.comcdnsciencepub.com |
| Thiol Group | L-Cysteine | Acetamidomethyl | Acm | Mercury(II) acetate (B1210297) or Silver trifluoromethanesulfonate | sigmaaldrich.com |
| Thiol Group | L-Cysteine | tert-butyl | tBu | Strong acid (e.g., HF) or reducing agents (TIS) | sigmaaldrich.comnih.gov |
| α-Carboxyl Group | L-Valine | Methyl ester | OMe | Saponification (e.g., NaOH) | masterorganicchemistry.com |
The formation of the peptide bond requires the activation of the cysteine carboxyl group to make it more electrophilic for the nucleophilic attack by the valine amino group. jpt.com The choice of coupling reagent is crucial for achieving high efficiency and minimizing side reactions, especially racemization. bachem.com
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classical coupling reagents. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org However, this intermediate is susceptible to racemization. To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are almost always used. wikipedia.orghighfine.com These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine, suppressing racemization. wikipedia.orgbachem.com
More modern and often more efficient reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). jpt.comsigmaaldrich.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form active esters in situ. bachem.com Reagents containing a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU, are known to be particularly effective at promoting fast coupling rates with low levels of racemization. peptide.comsigmaaldrich.com
Table 2: Selected Coupling Reagents for Peptide Synthesis
| Reagent Class | Example Reagent | Abbreviation | Key Features | Citations |
|---|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Inexpensive; byproduct (DCU) is insoluble. Used with additives. | bachem.comjpt.com |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) byproduct, good for solution phase. | wikipedia.orgjpt.com |
| Phosphonium Salts | Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High efficiency, but generates a carcinogenic byproduct. | jpt.comsigmaaldrich.com |
| Phosphonium Salts | Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High efficiency, low racemization risk. | jpt.comsigmaaldrich.com |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient, little racemization. | peptide.com |
| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very fast reaction, highly effective at suppressing racemization. | peptide.comsigmaaldrich.com |
Protection Group Strategies in this compound Synthesis
Solid-Phase Peptide Synthesis Adaptations
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble polymer resin. csic.espeptide.com This approach simplifies the synthetic process immensely, as excess reagents and soluble byproducts are removed by simple filtration and washing of the resin, eliminating the need for purification of intermediates. researchgate.netpeptide.com
For the synthesis of this compound, the C-terminal L-valine would first be attached to a suitable resin. The synthesis would then proceed by removing the N-terminal protecting group from the resin-bound valine, followed by the coupling of the protected L-cysteine. peptide.com The two dominant SPPS strategies are the Boc/Bzl and Fmoc/tBu methods, named for the protecting groups used. wikipedia.orgrsc.org
Boc/Bzl Strategy : Uses an acid-labile Boc group for Nα-protection and benzyl-based side-chain protecting groups. Final cleavage from the resin requires strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org
Fmoc/tBu Strategy : Employs a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups like tert-butyl. The final peptide is cleaved from the resin using a milder acid, typically trifluoroacetic acid (TFA). wikipedia.orgrsc.org
The Fmoc/tBu strategy is more commonly used today due to its milder final cleavage conditions. masterorganicchemistry.com
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis leverages the high selectivity and specificity of enzymes to catalyze peptide bond formation, often under mild, aqueous conditions. researchgate.net This approach can circumvent the need for complex protection and deprotection steps and offers excellent stereochemical control. researchgate.net
Methods for enzymatic dipeptide synthesis include using proteases in reverse or employing enzymes from nonribosomal peptide synthesis pathways. researchgate.netd-nb.info While direct enzymatic synthesis of this compound is not widely documented, related processes demonstrate the principle. For example, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, an enzyme involved in penicillin biosynthesis, catalyzes the formation of peptide bonds involving these amino acids. nih.gov Studies have shown that this enzyme can form a L-cysteinyl-D-valine dipeptide as an intermediate or shunt product, confirming its ability to catalyze the Cys-Val linkage. nih.govnih.gov Furthermore, adenylation domains from nonribosomal peptide synthetases (NRPS) have been successfully used to synthesize various dipeptides, including those containing D-amino acids, showcasing a versatile chemoenzymatic platform that could be adapted for this compound. asm.orgasm.org
Stereochemical Control and Racemization Prevention in Synthesis
Maintaining the stereochemical integrity of the L-amino acids is paramount during synthesis. numberanalytics.com The primary risk is the racemization of the activated cysteine residue during the coupling step, which can lead to the formation of the undesired L-cysteinyl-D-valine diastereomer. peptide.com Cysteine and histidine are known to be particularly susceptible to racemization. highfine.compeptide.com
Racemization typically occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can easily lose the proton at the α-carbon in the presence of a base, leading to loss of stereochemistry. bachem.com
Several strategies are employed to prevent racemization:
Use of Urethane Protecting Groups : N-terminal protecting groups like Boc and Fmoc form urethanes, which are significantly less prone to forming oxazolones compared to acyl groups. bachem.com
Addition of Racemization Suppressants : As mentioned in section 2.1.2, additives like HOBt, HOAt, and Oxyma are crucial, especially when using carbodiimide (B86325) coupling agents. wikipedia.orghighfine.com They convert the highly reactive activated species into an active ester that is less likely to racemize. wikipedia.org
Choice of Coupling Reagent : Modern phosphonium and uronium reagents like HATU and PyAOP are designed for rapid coupling, which often outcompetes the rate of racemization. peptide.com
Control of Base and Temperature : The choice and amount of base used during coupling can influence racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger ones like DIPEA. bachem.com Performing reactions at lower temperatures can also help minimize racemization.
Derivatization Strategies for Functionalization and Analysis
After synthesis, or for analytical purposes, this compound can be chemically modified or derivatized. Derivatization is commonly employed to enhance detection sensitivity and enable separation and quantification by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com
For HPLC analysis, pre-column derivatization with a fluorescent tag is a common strategy.
o-Phthaldialdehyde (OPA) : Reacts with primary amines (like the N-terminus of the dipeptide) in the presence of a thiol to yield a highly fluorescent isoindole derivative. nih.govtandfonline.com Using a chiral thiol like N-acetyl-L-cysteine (NAC) allows for the separation of enantiomers. tandfonline.comresearchgate.net
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) : Reacts with both primary and secondary amines to form stable, fluorescent derivatives. researchgate.netlcms.cz
For GC-MS analysis, the polar functional groups of the dipeptide must be derivatized to increase volatility. sigmaaldrich.com Silylation is a common technique, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens on amine, carboxyl, and thiol groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com
These derivatization methods are essential tools for verifying the purity, identity, and chiral integrity of synthesized this compound.
Pre-column Derivatization Techniques
In pre-column derivatization, the analyte is chemically modified before its introduction into the high-performance liquid chromatography (HPLC) system. altabioscience.comjasco-global.com This approach offers several advantages, including a simpler system configuration, a wide variety of available reagents, and potentially higher sensitivity. altabioscience.comjasco-global.com Because the derivatization modifies the original amino acids or peptides, it can enhance their hydrophobicity, making them suitable for separation by reversed-phase HPLC, a technique known for its excellent separation efficiency. shimadzu.com
Common reagents for pre-column derivatization of the primary amino group in peptides like this compound include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), phenylisothiocyanate (PITC, Edman's reagent), and dansyl chloride. shimadzu.comactascientific.com
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol co-reagent (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. jascoinc.comnih.gov This reaction is automated and highly sensitive. jascoinc.com However, OPA does not react with secondary amines. jascoinc.com For a dipeptide like this compound, OPA would react with the N-terminal amino group of the cysteine residue.
9-Fluorenylmethyl chloroformate (FMOC): FMOC is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. actascientific.comjascoinc.com This makes it suitable for a broader range of amino acids and peptides. Dual-reagent methods using both OPA (for primary amines) and FMOC (for secondary amines) allow for comprehensive analysis. jascoinc.com
Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives. actascientific.comusp.org These derivatives are stable and can be detected with high sensitivity by UV absorbance at 254 nm. usp.org However, the PITC reaction can be sensitive to contaminants in the sample. shimadzu.com
Dansyl Chloride: This reagent forms highly fluorescent and UV-absorbent sulfonamide adducts with primary and secondary amino groups. google.com The derivatization process is straightforward, though it can be slower than other methods. google.com
Thiol-Specific Derivatization: The cysteine residue in this compound contains a reactive thiol (-SH) group. Specific reagents can be used to target this group. For instance, 5,5'-dithio-bis-nitrobenzoic acid (DTNB) can be used for the pre-column derivatization of sulfhydryl groups for UV detection. nih.gov Another approach involves using monobromobimane (B13751), a thiol-specific alkylating agent, to form stable, fluorescent S-bimanyl derivatives suitable for LC-MS/MS analysis, which prevents unwanted oxidation of the thiol group during sample preparation. d-nb.info
Table 1: Common Pre-column Derivatization Reagents
| Reagent | Target Functional Group | Detection Method | Key Characteristics |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Fast reaction, high sensitivity, requires thiol co-reagent. jasco-global.comjascoinc.com |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary & Secondary amines | Fluorescence | Reacts with a broad range of amines. actascientific.comjascoinc.com |
| Phenylisothiocyanate (PITC) | Primary amines | UV Absorbance | Forms stable derivatives, sensitive to sample matrix. shimadzu.comusp.org |
| Dansyl Chloride | Primary & Secondary amines | Fluorescence, UV | Forms stable derivatives, reaction can be slow. google.com |
| Monobromobimane (mBBr) | Thiol groups | Fluorescence, MS | Specific for thiols, prevents oxidation. d-nb.info |
| 5,5'-dithio-bis-nitrobenzoic acid (DTNB) | Thiol groups | UV Absorbance | Quantifies sulfhydryl and disulfide amino acids. nih.gov |
Post-column Derivatization Techniques
Post-column derivatization involves the chemical modification of analytes after they have been separated by the chromatographic column but before they reach the detector. shimadzu.comaurigaresearch.com This method is considered highly robust and reproducible, as the separation of the original, unmodified analytes is less susceptible to matrix effects. shimadzu.com It is often hailed as the "gold standard" for quantitative amino acid analysis. altabioscience.comspringernature.com
The most common application involves separation using ion-exchange chromatography (IEC), followed by reaction with a derivatizing agent. altabioscience.comusp.org The primary reagents used in post-column derivatization are Ninhydrin and OPA. shimadzu.com
Ninhydrin: This is the classic and most widely used reagent for the post-column detection of amino acids and peptides. aurigaresearch.comspringernature.com It reacts with both primary and secondary amino acids at elevated temperatures (e.g., 120-130°C) in a reactor coil to produce a distinct purple-colored compound (Ruhemann's purple), which is detected by visible absorbance photometry around 570 nm. altabioscience.comnih.govmetrohm.com Secondary amines like proline yield a yellow color detected at 440 nm. altabioscience.com The color intensity is directly proportional to the analyte concentration, allowing for accurate quantification. altabioscience.com
o-Phthalaldehyde (OPA): OPA can also be used in post-column systems for highly sensitive fluorescence detection. usp.orgusp.org After separation on an ion-exchange column, the analytes are mixed with an OPA solution. usp.org For the detection of secondary amines, an additional oxidation step with an agent like sodium hypochlorite (B82951) is required before the OPA reaction. usp.orgusp.org
The main advantages of post-column derivatization are its excellent quantitative performance and its applicability to a wide range of samples due to the separation occurring before the reaction. shimadzu.comaurigaresearch.com However, it generally requires more complex instrumentation with additional pumps and reactors, and it consumes a larger amount of reagent compared to pre-column methods. shimadzu.com
Table 2: Common Post-column Derivatization Reagents
| Reagent | Target Functional Group | Detection Method | Key Characteristics |
|---|---|---|---|
| Ninhydrin | Primary & Secondary amines | Visible Absorbance | "Gold standard" method, robust, reacts with most amino acids. altabioscience.comspringernature.com |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | High sensitivity, requires an oxidation step for secondary amines. usp.orgusp.org |
Chiral Derivatization for Enantiomeric Analysis
Determining the specific stereochemistry of this compound requires chiral analysis to distinguish it from its other stereoisomers (L-Cys-D-Val, D-Cys-L-Val, D-Cys-D-Val). This is commonly achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers/diastereomers into a new set of diastereomers with different physicochemical properties, allowing them to be separated on a standard achiral HPLC column. nih.gov
Marfey's Reagent (FDAA): The most established method for determining the absolute configuration of amino acids within a peptide is Marfey's method. mdpi.comresearchgate.net This involves the complete acid hydrolysis of the peptide (e.g., this compound) into its constituent amino acids (cysteine and valine). The resulting amino acid mixture is then derivatized with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, or Marfey's reagent). mdpi.comacs.org This reaction creates diastereomers that can be resolved by reversed-phase HPLC and detected by UV absorbance at 340 nm. researchgate.netacs.org By comparing the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards, the original configuration can be unambiguously assigned. acs.org
OPA with Chiral Thiols: An alternative to peptide hydrolysis is the derivatization of the intact dipeptide. For primary amine-containing molecules, OPA can be used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (L-NAC) or N-tert-butyloxycarbonyl-L-cysteine (L-Boc-Cys). researchgate.netnih.gov This reaction forms fluorescent, diastereomeric isoindoles that can be separated by reversed-phase HPLC. nih.gov This approach has been successfully used to separate enantiomers of various amino acids and could be applied to analyze the stereochemistry of dipeptides. researchgate.netnih.gov
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC is another chiral derivatizing agent that reacts with both primary and secondary amines. Derivatization with an enantiomerically pure form, such as (+)-FLEC, converts the enantiomeric analytes into diastereomers that are separable by chromatography. capes.gov.bracs.org This method has been shown to resolve a wide range of amino acid enantiomers. acs.org
These chiral derivatization methods are powerful tools in peptide synthesis and analysis, ensuring the correct stereochemical identity of compounds like this compound, which is critical for their biological function.
Table 3: Chiral Derivatization Reagents for Enantiomeric Analysis
| Reagent/Method | Analyte State | Principle | Detection |
|---|---|---|---|
| Marfey's Reagent (FDAA) | After peptide hydrolysis | Derivatization of amino acid enantiomers into diastereomers. mdpi.comacs.org | UV Absorbance |
| OPA + Chiral Thiol (e.g., L-NAC) | Intact peptide or amino acid | Forms fluorescent diastereomeric isoindoles. researchgate.netnih.gov | Fluorescence |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Intact peptide or amino acid | Forms diastereomers with primary/secondary amines. capes.gov.bracs.org | Fluorescence |
| AccQ-Tag | Intact amino acid | Derivatization of cysteine enantiomers for improved chromatography and MS detection. researchgate.net | MS |
Enzymatic Synthesis and Mechanistic Studies Involving L Cysteinyl L Valine
Role of L-Cysteinyl-L-Valine as a Putative Intermediate in Beta-Lactam Biosynthesis
The biosynthesis of penicillins and cephalosporins commences with the non-ribosomal peptide synthetase (NRPS), δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). nih.govisciii.es This large, multifunctional enzyme catalyzes the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.govuniprot.org The ACV tripeptide is the universal precursor for all penicillin and cephalosporin (B10832234) antibiotics. genome.jp
Proposed Order of Peptide Bond Formation in ACV Synthetase (ACVS)
ACVS is a modular enzyme, with each module responsible for the activation and incorporation of one of the three amino acid substrates. nih.govoup.com The enzyme sequentially activates the amino acids using ATP to form aminoacyl-adenylates, which are then bound to the enzyme as thioesters. nih.govuniprot.org
Initially, it was thought that the dipeptide L-α-aminoadipyl-L-cysteine (AC) was formed first, followed by the addition of L-valine. google.com However, more recent studies have led to a revised mechanism. Evidence suggests that the formation of the this compound (CV) dipeptide may occur first. This is supported by the isolation of dipeptides containing a C-terminal valine residue from reactions where cysteine analogues were used in the absence of L-α-aminoadipic acid. nih.gov Further studies involving the replacement of L-cysteine with L-O-methylserine led to the isolation of both L-O-methylserinyl-L-valine and L-O-methylserinyl-D-valine dipeptides, providing strong evidence for the formation of the CV peptide bond before condensation with L-α-aminoadipic acid. nih.gov
The proposed order of events is as follows:
Activation of L-cysteine and L-valine.
Formation of the this compound dipeptide.
Epimerization of the L-valine residue to D-valine.
Condensation with the δ-carboxyl group of L-α-aminoadipate to form the final ACV tripeptide. nih.gov
| Step | Description | Key Finding |
| 1 | Amino Acid Activation | L-cysteine and L-valine are activated by ACVS. nih.gov |
| 2 | Dipeptide Formation | The this compound dipeptide is formed. nih.gov |
| 3 | Epimerization | The valine residue is converted from the L- to the D-form. nih.gov |
| 4 | Tripeptide Formation | The dipeptide condenses with L-α-aminoadipate. nih.gov |
Investigations into this compound as a Precursor for Epimerization
The conversion of L-valine to D-valine is a crucial step in ACV biosynthesis and is catalyzed by an epimerization (E) domain within the final module of ACVS. nih.govacs.org The timing of this epimerization event has been a subject of significant research.
Studies have shown that epimerization of the valine residue can occur after the formation of the this compound dipeptide. The isolation of both L-O-methylserinyl-L-valine and L-O-methylserinyl-D-valine when L-cysteine was replaced by L-O-methylserine indicates that peptide bond formation can precede epimerization. nih.gov This suggests that the this compound dipeptide, thioester-bound to the enzyme, is a substrate for the epimerase domain.
Enzymatic Conversion and Processing of Related Dipeptides
The study of dipeptides related to this compound has provided valuable insights into the mechanism and fidelity of ACV synthetase.
Isolation and Characterization of L-Cysteinyl-D-Valine as a 'Shunt' Product from ACVS Reactions
In vitro experiments with purified ACVS have led to the identification of various peptide products, including dipeptides that can be considered "shunt" or side products of the main biosynthetic pathway. When ACVS is incubated with L-cysteine and L-valine in the absence of L-α-aminoadipic acid, the formation of L-cysteinyl-D-valine has been observed. nih.gov This demonstrates that the enzyme can catalyze the formation and epimerization of the dipeptide intermediate, which can be released from the enzyme under certain conditions.
Epimerization Mechanisms of Valine Residues in Peptide Synthetases
Epimerization domains (E-domains) are a common feature of non-ribosomal peptide synthetases and are responsible for the conversion of L-amino acids to their D-isomers. nih.gov The mechanism of these domains is thought to involve the abstraction of the α-proton of the amino acid residue to form a planar enolate intermediate, followed by reprotonation from the opposite face to yield the D-isomer. nih.govmdpi.com
In ACVS, the E-domain is located in the third module, which is responsible for incorporating valine. nih.govnih.gov The substrate for epimerization is believed to be the enzyme-bound peptidyl-S-pantetheine intermediate. acs.org Studies on other peptide synthetases, such as gramicidin (B1672133) S synthetase, have identified conserved histidine and glutamate (B1630785) residues as being critical for the catalytic activity of the E-domain. nih.gov The histidine likely acts as a general base to deprotonate the α-carbon, while the glutamic acid acts as a general acid to protonate the resulting enolate. nih.gov
Enzymology of L-Cysteine and L-Valine Incorporation by Peptide Synthetases
The incorporation of L-cysteine and L-valine by ACVS involves several distinct enzymatic activities housed within the modular structure of the synthetase. oup.complos.org
Each module contains an adenylation (A) domain, a thiolation or peptidyl carrier protein (T or PCP) domain, and a condensation (C) domain. nih.govnih.gov
Adenylation (A) Domain: This domain is responsible for substrate recognition and activation. It selects the specific amino acid (L-cysteine or L-valine) and activates it by reacting it with ATP to form an aminoacyl-adenylate intermediate. uniprot.orgqmul.ac.uk The A-domains of ACVS exhibit a degree of substrate promiscuity, with the L-cysteine and L-valine activating modules being more flexible than the highly specific L-α-aminoadipic acid module. nih.govplos.org
Thiolation (T or PCP) Domain: The activated aminoacyl group is then transferred to a 4'-phosphopantetheine (B1211885) (Ppant) cofactor that is covalently attached to the T-domain, forming a thioester bond. oup.comrug.nl This "swinging arm" is crucial for transporting the activated amino acids and peptide intermediates between the catalytic sites of the enzyme. rug.nl
Condensation (C) Domain: The C-domain catalyzes the formation of the peptide bond between the aminoacyl/peptidyl group on the T-domain of one module and the aminoacyl group on the T-domain of the subsequent module. nih.govoup.com
| Domain | Function | Substrates/Intermediates |
| Adenylation (A) | Recognizes and activates amino acids | L-cysteine, L-valine, ATP |
| Thiolation (T/PCP) | Covalently binds and transports activated amino acids | Aminoacyl-S-Ppant |
| Condensation (C) | Catalyzes peptide bond formation | Peptidyl-S-Ppant and Aminoacyl-S-Ppant |
| Epimerization (E) | Converts L-valine to D-valine | L-cysteinyl-L-valinyl-S-Ppant |
Substrate Activation and Thioesterification
The synthesis of the peptide backbone is generally accepted to follow a thiotemplate mechanism, a characteristic feature of non-ribosomal peptide synthesis. nih.govresearchgate.net This process involves several distinct steps, beginning with the activation of each substrate amino acid and its subsequent covalent attachment to the enzyme as a thioester.
The initial step is the activation of the constituent amino acids—L-α-aminoadipate, L-cysteine, and L-valine—by dedicated adenylation (A) domains within the modular structure of ACVS. Each amino acid is converted into a highly reactive aminoacyl-adenylate intermediate, with the concomitant hydrolysis of ATP to AMP and pyrophosphate. uniprot.orgpsu.eduuniprot.org This activation is a prerequisite for the subsequent transfer to the enzyme.
Following activation, the aminoacyl group is transferred to a 4'-phosphopantetheine (Ppant) cofactor, which is covalently attached to a thiolation (T) domain (also known as a peptide carrier protein or PCP domain) on the synthetase. uniprot.org This transfer results in the formation of a covalent thioester bond between the amino acid's carboxyl group and the terminal thiol of the Ppant "swinging arm". nih.govuniprot.orguniprot.org This process primes the amino acids for the subsequent condensation reactions.
The order of peptide bond formation has been a subject of investigation. One study, which isolated L-cysteinyl-D-valine as a "shunt" product from incubations with ACVS, proposed that the peptide bond between cysteine and valine is formed before the bond between α-aminoadipate and cysteine. nih.gov Conversely, other research has demonstrated the formation of an enzyme-bound δ-(L-α-aminoadipyl)-L-cysteinyl-thioester intermediate in the absence of L-valine, suggesting the first peptide bond forms between L-α-aminoadipic acid and L-cysteine. nih.gov
Interestingly, studies using substrate analogs have challenged the necessity of thioesterification for peptide bond formation in all cases. When ACVS was used to synthesize the unnatural dipeptide L-O-(methylserinyl)-L-valine, peptide bond formation occurred without significant loss of ¹⁸O from the carboxyl group of a di[¹⁸O]valine substrate. nih.govacs.orgacs.org This indicates that for this specific analog, the peptide bond can be formed directly from the aminoacyl-adenylate intermediate without prior formation of a valinoyl-thioester. nih.govacs.org However, when the product was the diastereomeric L-O-(methylserinyl)-D-valine, significant loss of ¹⁸O was observed, suggesting that epimerization of the valine residue is linked to a process that allows for oxygen exchange, possibly involving thioester formation. nih.govacs.org
Table 1: Proposed Steps in Substrate Activation and Thioesterification by ACV Synthetase
| Step | Reaction | Description |
|---|---|---|
| 1 | Amino Acid + ATP → Aminoacyl-AMP + PPi | Each substrate amino acid (L-α-aminoadipate, L-cysteine, L-valine) is activated by an adenylation (A) domain to form a high-energy aminoacyl-adenylate. uniprot.orguniprot.org |
| 2 | Aminoacyl-AMP + Enzyme-SH → Enzyme-S-Aminoacyl + AMP | The activated aminoacyl group is transferred to the 4'-phosphopantetheine arm of a thiolation (T) domain, forming a covalent thioester intermediate. nih.govuniprot.org |
| 3 | Peptide Bond Formation | Condensation (C) domains catalyze the formation of peptide bonds between the enzyme-bound thioester intermediates in a sequential manner. |
Enzyme Kinetics and Mutational Analysis of Active Sites
The catalytic efficiency and substrate specificity of ACVS have been characterized through enzyme kinetic studies. The affinity of the enzyme for its substrates is reflected in the Michaelis constant (Km) values. These parameters can vary depending on the source of the enzyme. For instance, ACVS from different microorganisms exhibit distinct kinetic properties. The enzyme is also sensitive to reaction conditions such as pH and temperature, with an optimal pH typically around 7.8-8.4. uniprot.orgasm.orgnih.gov The activity of ACVS is inhibited by the products of the ATP activation step, AMP and pyrophosphate, as well as by thiol-blocking reagents, which underscores the importance of cysteine residues in its function. nih.govnih.gov
Table 2: Kinetic Parameters for ACV Synthetase Substrates
| Enzyme Source | Substrate | Apparent Km (μM) | Reference |
|---|---|---|---|
| Penicillium chrysogenum | L-α-aminoadipate | 46 | uniprot.org |
| L-cysteine | 80 | uniprot.org | |
| L-valine | 83 | uniprot.org | |
| Streptomyces clavuligerus | L-cysteine | 1250 | nih.gov |
| L-valine | 2400 | nih.gov | |
| ATP (for cysteine activation) | 1500 | nih.gov |
Mutational analysis has been a powerful tool for elucidating the roles of specific amino acid residues within the active sites of ACVS and related enzymes. While comprehensive mutational data on the this compound forming domains of ACVS is developing, studies on the subsequent enzyme in the pathway, isopenicillin N synthase (IPNS), provide critical insights into how the valine moiety of the ACV tripeptide is recognized. The crystal structure of IPNS from Aspergillus nidulans revealed that the carboxylate group of the D-valine residue is bound through interactions with three key residues: tyrosine-189, arginine-279, and serine-281. jst.go.jpoup.com
Site-directed mutagenesis of the corresponding residues in Cephalosporium acremonium IPNS confirmed their importance. jst.go.jpoup.com Mutating arginine-281 or serine-283 resulted in enzymes with non-measurable specific activity, highlighting their critical role in catalysis and substrate binding. oup.com The mutation of tyrosine-191 to phenylalanine, histidine, or arginine led to enzymes with significantly reduced but still detectable activity, suggesting it is important but less critical than the other two residues for binding the valine carboxylate. jst.go.jp These findings suggest a conserved binding pocket for the valine portion of the substrate, which likely shares features with the valine-handling domains of the preceding ACV synthetase. Similar strategies targeting the adenylation and condensation domains of ACVS are crucial for a complete understanding of the molecular basis for L-cysteine and L-valine selection and peptide bond formation.
Table 3: Summary of Key Mutational Analyses on Related Enzymes
| Enzyme | Organism | Residue(s) Mutated | Observation | Implication | Reference |
|---|---|---|---|---|---|
| Isopenicillin N Synthase (IPNS) | Cephalosporium acremonium | Arginine-281 | Non-measurable specific activity | Critical for substrate binding/catalysis. | oup.com |
| Isopenicillin N Synthase (IPNS) | Cephalosporium acremonium | Serine-283 | Non-measurable specific activity | Critical for substrate binding/catalysis. | oup.com |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |
| L-α-aminoadipic acid |
| L-cysteine |
| L-valine |
| D-valine |
| Adenosine triphosphate (ATP) |
| Adenosine monophosphate (AMP) |
| Pyrophosphate |
| 4'-phosphopantetheine |
| L-cysteinyl-D-valine |
| L-O-(methylserinyl)-L-valine |
| L-O-(methylserinyl)-D-valine |
| Isopenicillin N |
| Penicillin |
| Cephalosporin |
| Tyrosine |
| Arginine |
| Serine |
| Phenylalanine |
| Histidine |
Structural and Conformational Analysis of L Cysteinyl L Valine
Spectroscopic Characterization
Spectroscopic methods are powerful tools for investigating the conformational properties of peptides in solution and in the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provide complementary information on the molecule's structure, connectivity, and dynamic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. acs.org For L-cysteinyl-L-valine, ¹H and ¹³C NMR studies provide detailed insights into the local environment of each atom.
In a study on the enzymatic synthesis of L-cysteinyl-D-valine, a diastereomer of this compound, ¹H NMR was used alongside mass spectrometry to identify the isolated dipeptide. nih.govox.ac.uk While specific chemical shift and coupling constant data for this compound are not extensively detailed in the provided context, general principles of peptide NMR analysis can be applied. The chemical shifts of the amide protons are sensitive to hydrogen bonding and solvent exposure, while the α-proton shifts are indicative of the backbone conformation (φ and ψ dihedral angles). The side-chain proton and carbon chemical shifts, particularly for the valine residue, can reveal the preferred rotameric states. nih.gov For instance, the relative shifts of the two valine methyl groups (Cγ1 and Cγ2) can be correlated with the χ1 side-chain torsion angle. nih.gov Conformational analysis of similar small peptides often involves the use of techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to identify through-space proximities between protons, which helps in defining the peptide's folded structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Cysteine and Valine Residues in Peptides This table provides typical chemical shift ranges and is not specific to this compound.
| Atom | Cysteine Residue (ppm) | Valine Residue (ppm) |
|---|---|---|
| ¹H | ||
| NH | 8.0 - 8.5 | 8.0 - 8.5 |
| Hα | 4.5 - 5.0 | 4.0 - 4.5 |
| Hβ | 2.8 - 3.5 | 2.0 - 2.5 |
| Hγ | 0.9 - 1.1 | |
| ¹³C | ||
| Cα | 50 - 60 | 55 - 65 |
| Cβ | 25 - 35 | 30 - 35 |
| Cγ | 18 - 22 |
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and primary structure of peptides. nist.govwiley-vch.de Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, as it allows for the generation of intact molecular ions.
L-cysteinyl-D-valine was successfully identified using electrospray ionization mass spectrometry, which confirmed its molecular weight. nih.govox.ac.uk For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated molecular species [M+H]⁺. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions. nist.gov The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of b- and y-type ions, which allows for the determination of the amino acid sequence. The fragmentation patterns can also provide information about the side chains. For instance, the cysteine residue can undergo specific fragmentation pathways involving its thiol group. researchgate.net
Table 2: Expected ESI-MS Ions for this compound
| Ion Type | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | 221.1 |
| [M+Na]⁺ | Sodiated molecular ion | 243.1 |
| y₁ | Valine residue ion | 118.1 |
| b₂ | This compound fragment | 203.1 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the secondary structure and local conformational details of peptides. nih.gov These techniques are sensitive to the vibrational modes of the peptide backbone and side chains.
For this compound, the amide I band (primarily C=O stretching) in the FTIR and Raman spectra, typically found between 1600 and 1700 cm⁻¹, is particularly informative for assessing the backbone conformation. The frequency of this band is sensitive to hydrogen bonding and can help distinguish between different secondary structures like β-sheets, α-helices, and random coils. The amide II and III bands also provide complementary information about the peptide backbone.
Specific vibrations of the cysteine and valine side chains can also be observed. The S-H stretching vibration of the cysteine thiol group typically appears in the Raman spectrum around 2570 cm⁻¹. conicet.gov.ar The C-S stretching modes, which are sensitive to the conformation around the Cα-Cβ and Cβ-S bonds, are found in the 600-750 cm⁻¹ region. chemrxiv.orgacs.org The vibrational modes of the valine side chain, including CH₃ rocking and C-C stretching, can also be identified and used to probe its conformational state. researchgate.net
Table 3: Key Vibrational Modes for this compound Analysis
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |
|---|---|---|
| Amide I (C=O stretch) | 1600 - 1700 | Backbone conformation, H-bonding |
| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Backbone conformation |
| S-H stretch | ~2570 | Cysteine thiol group |
| C-S stretch | 600 - 750 | Cysteine side-chain conformation |
Mass Spectrometry for Structural Elucidation
X-ray Crystallography of this compound and Its Complexes
X-ray crystallography provides precise atomic-level details of molecular structures in the crystalline state. While a crystal structure of isolated this compound is not described in the provided context, the structure of the closely related tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), bound to the enzyme isopenicillin N synthase (IPNS), has been extensively studied. nih.govox.ac.ukfrontiersin.org These studies offer significant insights into the conformation that the cysteinyl-valine moiety adopts within a biological complex.
In the IPNS active site, the ACV tripeptide adopts a specific conformation to facilitate the catalytic reaction. nih.gov The cysteinyl residue's sulfur atom coordinates directly with the active site iron, a crucial interaction for the subsequent oxidative cyclization. ox.ac.ukresearchgate.net The valine residue is positioned in a pocket that accommodates its isopropyl side chain. The crystallographic data reveals the precise bond lengths, bond angles, and torsion angles of the peptide backbone and side chains, providing a static snapshot of a functionally relevant conformation. nih.govfrontiersin.org Studies with substrate analogs, such as replacing valine with methionine, have shown how changes in the side chain can affect binding and coordination to the iron center. ox.ac.ukresearchgate.net
Table 4: Representative Crystallographic Data from a Related Complex (IPNS:Fe(II):ACV) This table is illustrative and based on data from ACV, a tripeptide containing the L-cysteinyl-D-valine moiety.
| Parameter | Value | Reference |
|---|---|---|
| Resolution (Å) | 1.40 | researchgate.net |
| Space Group | P2₁2₁2₁ | nih.gov |
| Fe-S(cys) distance (Å) | ~2.36 | ox.ac.ukresearchgate.net |
| Key Torsion Angles | ||
| Cys (χ₁) | Varies with complex | |
| Val (χ₁) | Varies with complex |
Conformational Dynamics and Energetics
While X-ray crystallography provides a static picture, peptides in solution are dynamic molecules that exist as an ensemble of interconverting conformations. biorxiv.org The conformational dynamics and energetics of this compound are governed by the rotational freedom around the peptide backbone and side-chain torsion angles.
The conformation of the peptide backbone is defined by the phi (φ) and psi (ψ) dihedral angles. For a small, flexible dipeptide like this compound, a range of (φ, ψ) combinations are energetically accessible, leading to a dynamic ensemble of conformations in solution.
The side chains of cysteine and valine also exhibit conformational flexibility through rotation around their chi (χ) torsion angles. The preferred conformations are known as rotamers. cam.ac.uk For valine, the χ1 angle has three common rotameric states: gauche+ (g+), trans (t), and gauche- (g-). nih.govarxiv.org The relative populations of these rotamers are influenced by the local backbone conformation and interactions with the solvent or binding partners. arxiv.org Similarly, the cysteine side chain has preferred χ1 rotamers that determine the orientation of the thiol group. Molecular dynamics simulations and theoretical calculations are often used to explore the potential energy surface of dipeptides and predict the relative stabilities of different conformers and the energy barriers between them. acs.orgresearchgate.netacs.org These studies have shown that the preference for a particular side-chain rotamer is dependent on the backbone conformation. arxiv.org
Table 5: Common Rotameric States for Valine and Cysteine Side Chains
| Amino Acid | Torsion Angle | Common Rotamers (degrees) |
|---|---|---|
| Valine | χ₁ | g- (-60°), t (180°), g+ (60°) |
| Cysteine | χ₁ | g- (-60°), t (180°), g+ (60°) |
Hydrogen Bonding Networks and Intramolecular Interactions
The conformational landscape of this compound is significantly shaped by the formation of hydrogen bonds and other non-covalent intramolecular interactions. The molecule possesses several functional groups that can act as hydrogen bond donors and acceptors, including the N-terminal ammonium (B1175870) group (-NH3+), the C-terminal carboxylate group (-COO-), the amide linkage (-CONH-), and the thiol group (-SH) of the cysteine residue.
In crystalline L-cysteine, N-H···O hydrogen bonds are a major contributing factor to the structure. researchgate.net Similar interactions are expected within this compound, both intramolecularly and intermolecularly in a condensed phase. The thiol group of cysteine can also participate in weaker S-H···O and S-H···S hydrogen bonds, adding further complexity to the interaction network. researchgate.netresearchgate.net Computational analyses of cysteine dimers have categorized various types of non-covalent interactions, with N-H···O bonds being among the strongest. mdpi.com These interactions, arising from charge transfer between nitrogen lone pairs (nN) and antibonding orbitals (σ*H-O), are crucial for structural stability. mdpi.com
The potential hydrogen bonding and intramolecular interactions within this compound are diverse. The table below summarizes the primary interaction types, the participating functional groups, and their general characteristics based on studies of its constituent amino acids. mdpi.com
| Interaction Type | Donor Group | Acceptor Group | NBO Charge Transfer mdpi.com | Relative Strength |
| Primary H-Bond | Amide (N-H) | Carbonyl (C=O) | nO → σN-H | Strong |
| Primary H-Bond | Ammonium (N-H) | Carboxylate (C=O) | nO → σN-H | Strong |
| Salt Bridge / H-Bond | Ammonium (N-H) | Carboxylate (C=O) | nO → σN-H | Strong (Ionic) |
| Secondary H-Bond | Thiol (S-H) | Carbonyl (C=O) | nO → σS-H | Weak to Moderate |
| Secondary H-Bond | Thiol (S-H) | Thiol (S) | nS → σ*S-H | Weak |
This table is generated based on data from analogous systems and represents potential interactions.
Stereochemical Influences on Conformation
The stereochemistry of the constituent amino acids is a primary determinant of the conformational possibilities for this compound. The dipeptide is composed of L-cysteine and L-valine, both of which are chiral. The "L" designation refers to the relative configuration of the four groups around the α-carbon, which is consistent for all naturally occurring amino acids in proteins. libretexts.org
However, when using the Cahn-Ingold-Prelog (CIP) priority rules, a notable difference emerges. While most L-amino acids have an (S) configuration at the α-carbon, L-cysteine is an exception and possesses the (R) configuration. libretexts.org This is because the sulfur-containing side chain (-CH2SH) has a higher priority than the carboxyl group (-COOH), altering the assignment. libretexts.org The L-valine residue retains the more common (S) configuration.
The planarity of the peptide bond between the cysteine and valine residues results in the possibility of cis and trans isomers. acs.org The trans conformation is generally favored energetically due to reduced steric clash between the amino acid side chains. The inherent L,L-stereochemistry of the dipeptide means that in the trans configuration, the bulky side chains will be positioned on opposite sides of the peptide bond, which is a more stable arrangement.
| Amino Acid Residue | Fischer Projection | CIP Configuration (α-carbon) | Side Chain Properties |
| L-Cysteine | L | (R) libretexts.org | Polar, Thiol-containing |
| L-Valine | L | (S) nih.gov | Nonpolar, Aliphatic, Bulky unesp.br |
Advanced Analytical Methodologies for L Cysteinyl L Valine Characterization
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of peptides like L-cysteinyl-L-valine, enabling their separation from complex matrices. The choice of technique depends on the physicochemical properties of the peptide and the analytical goal.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying this compound. The versatility of HPLC lies in its various separation modes and sensitive detection methods. In the context of penicillin and cephalosporin (B10832234) biosynthesis, HPLC is used to monitor fermentation processes and analyze precursor peptides, including the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV), which is formed from this compound. researchgate.netresearchgate.netdntb.gov.ua
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode for peptide analysis due to its high resolution and efficiency. This technique separates molecules based on their hydrophobicity. For this compound, which contains a hydrophobic valine residue, RP-HPLC is highly effective.
Separation is typically achieved on a stationary phase, such as octadecyl-silica (C18) or butyl-silica (C4), with a polar mobile phase. pnas.orgtandfonline.com A gradient elution is often employed, where the concentration of an organic modifier like acetonitrile (B52724) in an aqueous buffer is gradually increased. pnas.orgtandfonline.com This allows for the efficient elution of peptides with varying hydrophobicities. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. Detection is frequently performed using UV absorbance, typically at wavelengths around 210-230 nm where the peptide bond absorbs. tandfonline.com In studies of urotensin II, a peptide containing the Cys-Val sequence, RP-HPLC on a C18 column with an acetonitrile/water gradient was used for purification and analysis. pnas.orgnih.gov
Table 1: Representative RP-HPLC Parameters for Peptides Containing the Cys-Val Moiety
| Parameter | Condition | Source |
|---|---|---|
| Column | µ-Zorbax ODS (C18) | pnas.org |
| Mobile Phase | Acetonitrile gradient in 0.01 M sodium acetate (B1210297) | pnas.org |
| Flow Rate | 1.0 ml/min | pnas.org |
| Detection | UV Absorbance / Bioassay | pnas.org |
| Column | Butyl-C4 | tandfonline.com |
| Mobile Phase | Acetonitrile gradient (0-60%) in 10 mM NH4HCO3 | tandfonline.com |
| Flow Rate | 3 ml/min | tandfonline.com |
| Detection | UV Absorbance at 280 nm | tandfonline.com |
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge at a specific pH. sapientia.ro this compound is an amphoteric molecule, possessing both a free amino group (positive charge at low pH) and a free carboxyl group (negative charge at high pH). Its net charge is dependent on the pH of the buffer.
In IEC, a column with a charged stationary phase (either anionic or cationic) is used. For example, using a cation-exchange column (with negative charges), this compound would bind at a low pH where it carries a net positive charge. Elution is then achieved by increasing the pH or the salt concentration of the mobile phase. This technique is particularly useful for separating peptides from other charged or neutral molecules and has been applied in the purification of metallothioneins, which are cysteine-rich proteins. pnas.orgpnas.org IEC on DEAE-cellulose has been used to resolve variants of these proteins. pnas.org
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size. This method employs a porous stationary phase; smaller molecules can enter the pores, leading to a longer path and later elution, while larger molecules are excluded from the pores and elute earlier.
For a small dipeptide like this compound, GPC is typically used for sample cleanup, such as desalting or separating it from much larger molecules like proteins. pnas.org It is a valuable initial step in a multi-step purification protocol. For instance, gel filtration on Bio-Gel P-6 was used as an early purification step for urotensin II. pnas.org
Ion-Exchange Chromatography
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is related to their charge-to-size ratio. In its simplest form, Capillary Zone Electrophoresis (CZE), a fused-silica capillary is filled with a background electrolyte (buffer), and a high voltage is applied across the capillary.
Because of its charge and small size, this compound is an ideal candidate for CE analysis. The technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption. Different buffer systems can be employed to optimize the separation of dipeptides from each other and from other components in a sample matrix. While specific applications for this compound are not extensively documented in isolation, the technique is widely used for the analysis of amino acids and small peptides.
Hyphenated Techniques for Comprehensive Analysis
To achieve unambiguous identification and precise quantification, chromatographic or electrophoretic techniques are often coupled with mass spectrometry (MS), a powerful detection method. This "hyphenation" provides an additional dimension of analysis based on the mass-to-charge ratio (m/z) of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent of these techniques. Following separation by HPLC, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it generates intact molecular ions with minimal fragmentation.
A study successfully developed a high-throughput quantitative method for L-cysteine-containing dipeptides, including this compound, using LC-MS/MS. nih.gov To overcome the instability of the thiol group, which is prone to oxidation, the dipeptides were derivatized with monobromobimane (B13751) prior to analysis. nih.gov This derivatization not only stabilizes the molecule but also improves its chromatographic behavior and ionization efficiency. The analysis was performed on a C18 column with a water-acetonitrile gradient containing formic acid. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this process, the specific molecular ion of the derivatized this compound is selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint. This high degree of specificity makes LC-MS/MS the gold standard for quantitative bioanalysis. vanderbilt.edu For example, a high-resolution mass spectrum for a blocked form of this compound, Ac-(Cys-Val)-NH2, showed a protonated molecule at an m/z of 262.11, consistent with its calculated isotopic mass. rsc.org
Table 2: LC-MS/MS Method for Cysteine-Containing Dipeptides
| Parameter | Condition | Source |
|---|---|---|
| Derivatization | Monobromobimane (thiol-specific alkylation) | nih.gov |
| Chromatography | C18 column (2.1 mm × 150 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Water-acetonitrile gradient with 0.1% formic acid | nih.gov |
| Flow Rate | 0.25 ml/min | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of amino acids and their derivatives, including dipeptides like this compound. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection.
In a typical LC-MS workflow, the sample containing the analyte is first introduced into a liquid chromatograph. The separation of this compound from other components in the matrix is achieved on a chromatographic column. Reversed-phase columns are commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The elution of the dipeptide is often accomplished using a gradient mode, where the composition of the mobile phase is varied over time to achieve optimal separation. google.com For instance, a gradient could be created using an aqueous solution of 0.1% formic acid and acetonitrile. mdpi.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique that generates charged droplets from which gas-phase ions of the analyte are produced. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and structural elucidation. In MS/MS, a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the target analyte. nih.gov
To improve retention and chromatographic performance, derivatization of the amino and carboxyl groups of the dipeptide can be performed prior to LC-MS analysis. google.commdpi.com Reagents such as phenylisothiocyanate (PITC) can be used to derivatize the amino groups, rendering the molecule more amenable to reversed-phase separation. google.com Another approach involves derivatization with urea (B33335), which forms carbamoyl (B1232498) derivatives that exhibit enhanced separation on reversed-phase columns. mdpi.com For chiral analysis, to distinguish between different stereoisomers, specialized chiral stationary phases can be utilized in the LC system. shimadzu.eu
The table below summarizes typical parameters for the LC-MS analysis of amino acids and related compounds.
| Parameter | Description | Typical Values/Conditions |
| Chromatography | ||
| Column | Stationary phase for separation | Reversed-phase (e.g., C18), Chiral columns (e.g., CROWNPAK CR-I) shimadzu.eu |
| Mobile Phase | Solvents for elution | A: Water with 0.1% Formic Acid; B: Acetonitrile mdpi.com |
| Elution Mode | Gradient or isocratic | Gradient elution is common for complex samples google.com |
| Mass Spectrometry | ||
| Ionization Source | Method for ion generation | Electrospray Ionization (ESI) google.com |
| Analysis Mode | Detection method | Multiple Reaction Monitoring (MRM) for quantification nih.gov |
| Internal Standards | For accurate quantification | Stable-isotope labeled amino acids nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another robust analytical technique that can be employed for the characterization of this compound, although it necessitates a crucial derivatization step. Due to the low volatility of dipeptides, they must be chemically modified to increase their volatility, making them suitable for analysis in the gas phase.
The derivatization process typically involves converting the polar functional groups (amino, carboxyl, and thiol groups) into less polar, more volatile derivatives. A common approach is silylation, where reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comresearchgate.net This two-step process often involves esterification followed by amidation. For example, the sample can be treated with 2 M HCl in methanol (B129727), followed by a reaction with pentafluoropropionic anhydride (B1165640) in ethyl acetate. nih.gov
Once derivatized, the sample is injected into the gas chromatograph. The separation of the derivatized this compound from other components occurs in a capillary column. The choice of column is critical for achieving good resolution. sigmaaldrich.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation patterns in the mass spectrum are characteristic of the derivatized molecule and can be used for identification. sigmaaldrich.com For quantification, selected-ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific fragment ions, which increases sensitivity and selectivity. nih.gov
The table below outlines key aspects of the GC-MS analysis of amino acid derivatives.
| Parameter | Description | Typical Reagents/Conditions |
| Derivatization | To increase volatility | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) researchgate.net |
| Gas Chromatography | ||
| Column | For separation of derivatives | Capillary columns (e.g., SLB™-5ms) sigmaaldrich.com |
| Injection | Introduction of the sample | Split-less injection nih.gov |
| Mass Spectrometry | ||
| Ionization | Method of ionization | Electron Ionization (EI) researchgate.net |
| Detection | For quantification | Selected-Ion Monitoring (SIM) nih.gov |
Spectroscopic Quantification and Detection
Spectroscopic methods provide alternative and often complementary approaches for the quantification and detection of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.
Direct UV-Vis spectrophotometry is generally not suitable for the direct quantification of this compound due to its weak absorption in the UV-visible region. However, with the use of derivatizing agents that introduce a chromophore into the molecule, this technique becomes a viable and cost-effective analytical tool. google.com
A common derivatization reagent is dabsyl chloride, which reacts with the primary and secondary amino groups of the dipeptide to form a colored derivative that can be detected in the visible range, typically around 436 nm. researchgate.net The derivatized sample is then analyzed by high-performance liquid chromatography with a UV-Vis detector (HPLC-UV-Vis). researchgate.net The absorbance of the derivative is proportional to its concentration, allowing for quantification based on a calibration curve. Another approach involves using ninhydrin, which reacts with amino acids to produce a colored compound. thermofisher.com
The table below summarizes the key features of UV-Vis spectrophotometric analysis with derivatization.
| Parameter | Description | Example Reagents/Wavelengths |
| Derivatization Reagent | To introduce a chromophore | Dabsyl chloride researchgate.net |
| Detection Wavelength | Wavelength of maximum absorbance | ~436 nm for dabsyl derivatives researchgate.net |
| Separation Technique | To resolve different amino acids | High-Performance Liquid Chromatography (HPLC) researchgate.net |
Fluorescence spectroscopy, particularly when coupled with derivatization, offers a highly sensitive method for the detection of this compound. google.com Similar to UV-Vis spectrophotometry, derivatization is necessary because the native dipeptide is not fluorescent.
A widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine, to form a highly fluorescent isoindole derivative. usp.orgresearchgate.net This reaction is rapid and can be performed pre-column or post-column in an HPLC system. usp.orgnih.gov For the detection of secondary amines, like the proline residue if it were present, a different reagent such as 9-fluorenylmethyl chloroformate (FMOC) can be used in conjunction with OPA. nih.gov The fluorescent derivatives are then detected using a fluorescence detector at specific excitation and emission wavelengths. For OPA derivatives, excitation is typically around 340-350 nm and emission is around 450 nm. nih.govgoogle.com
The table below highlights the essential components of fluorescence spectroscopic analysis with derivatization.
| Parameter | Description | Example Reagents/Wavelengths |
| Derivatization Reagent | To introduce a fluorophore | o-Phthalaldehyde (OPA) with a thiol usp.org |
| Excitation Wavelength | Wavelength to excite the fluorophore | ~340-350 nm for OPA derivatives nih.govgoogle.com |
| Emission Wavelength | Wavelength of emitted fluorescence | ~450 nm for OPA derivatives nih.govgoogle.com |
| Separation Technique | To separate the derivatives | High-Performance Liquid Chromatography (HPLC) nih.gov |
UV-Vis Spectrophotometry (with Derivatization)
Electrochemical and Sensor-Based Detection Methodologies
Electrochemical methods and sensor-based technologies are emerging as rapid, sensitive, and cost-effective alternatives for the detection of this compound, primarily by targeting the electroactive cysteine residue. These methods rely on the oxidation or reduction of the analyte at an electrode surface.
The thiol group in the cysteine portion of the dipeptide is electrochemically active and can be oxidized. This electrochemical behavior forms the basis for the development of various sensors. These sensors typically consist of a modified electrode that enhances the electrocatalytic oxidation of cysteine, thereby improving the sensitivity and selectivity of the detection. rsc.org
A variety of materials have been explored for modifying the electrode surface, including metal nanoparticles (e.g., gold, silver, palladium), carbon nanotubes, and graphene-based materials. rsc.orgmdpi.comrsc.org For instance, a glassy carbon electrode modified with a nanocomposite of silver nanoparticles and reduced graphene oxide has shown significant electrocatalytic activity towards L-cysteine. mdpi.com The modification enhances the surface area and provides active sites for the electrochemical reaction.
The detection is often carried out using voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). researchgate.netfrontiersin.org In these methods, the current response is measured as a function of the applied potential. The peak current is proportional to the concentration of the analyte. The performance of these sensors is evaluated based on parameters like the limit of detection (LOD), linear range, and sensitivity.
The table below provides an overview of different electrochemical sensors developed for the detection of L-cysteine.
| Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) |
| Ag@rGO/GCE mdpi.com | Amperometry | 0.1–470 μM | 0.057 μM |
| Pd@Ti3C2Tx/GCE rsc.org | - | 0.5–10 μM | 0.14 μM |
| Ru(III) complex/MWCNT/Nafion researchgate.net | Flow Injection Amperometry | 50–500 mg/L | 0.11 mg/L |
| CoPc-SPE ua.es | Square Wave Voltammetry | 2.6–200 μM | 4 μM |
Computational Chemistry and Molecular Modeling Studies of L Cysteinyl L Valine
Quantum Chemical Calculations
Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energetics of molecules. These methods provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular arrangements.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for studying peptides.
For a dipeptide like L-cysteinyl-L-valine, DFT can be applied to:
Optimize the molecular geometry to find the most stable (lowest energy) three-dimensional structure.
Calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for the interpretation of experimental spectroscopic data.
Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is an indicator of chemical reactivity.
Analyze the nature of intermolecular interactions, such as hydrogen bonding.
Studies on related cysteine-containing dipeptides illustrate the utility of DFT. For example, in a study of cyclo(l-Cys-d-Cys), DFT calculations were essential for interpreting the IR and Raman vibrational spectra by assigning the observed spectral bands to specific molecular motions, a process known as Potential Energy Distribution (PED) analysis. osti.govnih.gov Similarly, research on Cys-Trp and Trp-Cys dipeptides used DFT to model their interaction with silver surfaces, confirming that the molecules bind through a stable thiolate bond. acs.org This was inferred from the calculated vibrational spectra, which matched experimental surface-enhanced Raman scattering (SERS) data. acs.org In these studies, DFT provided optimized geometries and vibrational assignments that were crucial for a complete structural characterization. nih.govacs.org
To demonstrate the type of data generated, the table below shows selected calculated vibrational frequencies and their assignments for a related cysteine-dipeptide complex from a DFT study.
Interactive Table: Calculated Vibrational Frequencies and Assignments for a Dipeptide Complex This table is representative of data obtainable from DFT calculations on peptide systems. Data is adapted from studies on related molecules for illustrative purposes.
| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1680 | C=O stretching (Amide I) |
| ~1550 | N-H bending, C-N stretching (Amide II) |
| ~1390 | CH₂ wagging |
| ~1012 | Indole ring breathing (if Trp is present) |
| ~760 | Indole ring deformation (if Trp is present) |
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms, without using experimental data as parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results for electronic structure and energy.
For this compound, ab initio calculations would be valuable for:
Obtaining a highly accurate reference geometry and energy.
Studying intermolecular interaction energies with high precision.
Investigating reaction mechanisms and transition states, for example, in the formation or cleavage of the peptide bond.
Research on dipeptide models containing glycine (B1666218), alanine, and valine complexed with formaldehyde (B43269) has utilized ab initio calculations to investigate intermolecular interactions. researchgate.net The study found that despite the increasing size of the amino acid side chain from glycine to valine, the interaction energy with formaldehyde remained relatively constant, indicating that hydrogen bonding stabilization was the dominant factor. researchgate.net A review of computational methods highlights that ab initio techniques have been systematically applied to dipeptide models containing residues like valine to explore their conformational landscapes. psu.edu
Interactive Table: Ab Initio Interaction Energies for Dipeptide-Formaldehyde Dimers This table illustrates the type of energetic data derived from ab initio calculations on dipeptide models. Data adapted from a study on (AA)-HCHO dimers for illustrative purposes. researchgate.net
| Dipeptide Model | Interaction Energy (kcal/mol) | Key Hydrogen Bond Distance (Å) |
|---|---|---|
| Glycine Dipeptide | -6.5 | 2.089 |
| Alanine Dipeptide | -6.4 | 2.101 |
Peptides are flexible molecules that can exist in multiple shapes, or conformations. The collection of all possible conformations and their corresponding potential energies forms the conformational energy landscape. Understanding this landscape is key to understanding a peptide's structure and function.
Computational methods can map this landscape by systematically rotating the molecule's rotatable bonds (like the peptide backbone dihedral angles φ and ψ) and calculating the energy of each resulting conformer. This allows for the identification of stable isomers (low-energy minima) and the energy barriers between them (transition states).
For this compound, this analysis would reveal:
The preferred three-dimensional shapes of the molecule.
The relative stability of different conformers (e.g., extended vs. folded structures).
The energetic cost of transitioning from one conformation to another.
Studies on other cysteine-containing peptides have performed conformational analyses to identify low-energy structures. nih.gov For instance, research on peptide analogues of phytochelatins, such as (Cys-Gly)₃, revealed various low-energy conformations and determined their propensity to adopt shapes favorable for binding metal ions. nih.gov Similarly, experimental and computational studies on cyclic peptides containing a cysteinyl-cysteine linkage have shown that the molecule can adopt multiple conformations, including those with cis and trans amide bonds, and the energy barriers between these states can be calculated. acs.org
Ab Initio Methods for Electronic Structure and Energetics
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, offering insights that are complementary to the static picture from quantum chemical calculations.
In an MD simulation, a peptide like this compound is placed in a simulated environment (e.g., a box of water molecules), and its motion is tracked over a period typically ranging from nanoseconds to microseconds. The resulting trajectory—a record of atomic positions and velocities over time—can be analyzed to understand the peptide's flexibility and conformational preferences.
Trajectory analysis can reveal:
The range of conformations the peptide samples at a given temperature.
The average structure and fluctuations of different parts of the molecule.
The time scales of conformational changes.
While specific MD simulations for this compound are not readily found, MD has been applied to larger peptides containing this sequence. In a study of compstatin, a cyclic peptide containing a Cys-Val-Val sequence, MD simulations were used to explore its dynamic character and identify interconverting conformers. lambris.com In another study, MD simulations of parvalbumin variants containing cysteine showed significant structural changes and disruptions to a Ca²⁺ binding site over a 200-picosecond simulation. oup.com These examples show how MD can track the structural evolution of peptides over time.
The behavior of a peptide is profoundly influenced by its solvent environment, typically water in biological systems. MD simulations are particularly well-suited for studying these effects because the solvent can be modeled explicitly, with individual water molecules interacting with the peptide.
For this compound, MD simulations in a water box would allow for the detailed investigation of:
The structure of water molecules around the peptide (the hydration shell).
The formation and lifetime of hydrogen bonds between the peptide and surrounding water molecules.
How the solvent mediates conformational preferences, for instance, by stabilizing certain charged or polar groups on the peptide's surface.
Computational studies on the formation of the glycine dipeptide have used both explicit and implicit solvent models to understand how the environment affects the reaction. chemrxiv.org The study showed that polar protic solvents like water and methanol (B129727) could stabilize the reaction's transition state, making peptide bond formation more favorable both thermodynamically and kinetically compared to non-polar solvents or the gas phase. chemrxiv.org Research on the self-assembly of other cysteine-containing dipeptides in methanol-water mixtures also highlights the crucial role of peptide-solvent interactions in driving the formation of larger nanostructures like hydrogels. researchgate.net These studies underscore the necessity of including solvent effects for an accurate description of peptide behavior.
Conformational Sampling and Trajectory Analysis
Docking and Protein-Ligand Interaction Studies
Detailed molecular docking and protein-ligand interaction studies focusing exclusively on the this compound dipeptide are not extensively documented in publicly available scientific literature. Computational research in this area has predominantly centered on the larger tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), which is the biosynthetic precursor to penicillin and cephalosporin (B10832234) antibiotics. Studies also focus on the individual amino acid substrates (L-cysteine and L-valine) and their interactions with their respective binding sites on the synthetase enzyme.
Modeling of Peptide Synthetase-Dipeptide Interactions
The formation of this compound is a critical step catalyzed by the multifunctional enzyme δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS), a type of non-ribosomal peptide synthetase (NRPS). rug.nlacs.org This large, multi-modular enzyme orchestrates the condensation of the three constituent amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine. researchgate.net
Research into the mechanism of ACV synthetase has provided strong evidence for the order of peptide bond formation. It has been proposed and demonstrated that the peptide bond between L-cysteine and L-valine is formed before the subsequent condensation with L-α-aminoadipate. nih.gov This establishes this compound as a covalently bound intermediate within the enzyme's synthesis machinery.
While these biochemical studies imply a crucial and transient interaction between the ACV synthetase and the this compound dipeptide, detailed computational models, such as specific docking poses or molecular dynamics simulations of this precise dipeptide-enzyme complex, are not prominently featured in the existing literature. The modeling efforts are more commonly directed at understanding how the individual substrate amino acids are recognized and activated by the adenylation domains of the synthetase. rug.nl
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Cheminformatics provides valuable computed data on the physicochemical properties of this compound, offering insights into its molecular characteristics. These properties are foundational for any further computational analysis, including QSAR studies.
| Property Name | Property Value | Reference |
|---|---|---|
| Molecular Weight | 220.29 g/mol | nih.gov |
| XLogP3 | -3.9 | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
| Exact Mass | 220.08816355 Da | nih.gov |
| Topological Polar Surface Area | 114 Ų | nih.gov |
| Heavy Atom Count | 14 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 241 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is widely used in drug discovery to predict the activity of new molecules and to optimize lead compounds. mdpi.com
A review of the scientific literature indicates that specific QSAR studies focusing on the this compound dipeptide are not available. While QSAR models have been developed for various classes of peptides, including those with antimicrobial or antioxidant properties, this particular dipeptide has not been the subject of such focused analysis. nih.gov The development of a QSAR model would require a dataset of structurally related dipeptides with corresponding measured biological activity, which does not appear to have been compiled for activities related to this compound.
Broader Biochemical and Biotechnological Implications of L Cysteinyl L Valine Research
Contribution to Understanding Nonribosomal Peptide Biosynthesis Mechanisms
Research centered on the formation of the L-cysteinyl-L-valine linkage, particularly within the context of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) biosynthesis, has been fundamental to elucidating the mechanisms of nonribosomal peptide synthetases (NRPSs). ontosight.airesearchgate.net These large, modular enzymes are responsible for producing a wide array of bioactive peptides in microorganisms without the use of ribosomes. mdpi.comnih.gov The enzyme ACV synthetase (ACVS), which catalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide ACV, serves as a model system for understanding NRPS function. ontosight.ainih.govrug.nl
Detailed analysis of ACVS has revealed a modular structure, where each module is responsible for the activation and incorporation of a specific amino acid. nih.gov These modules are composed of distinct domains that perform specific catalytic functions:
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate, using ATP. mdpi.comuniprot.org
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is covalently tethered to this domain as a thioester. nih.govuniprot.org
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid of its own module and the growing peptide chain attached to the previous module. nih.govportlandpress.com
A crucial insight gained from studying this system concerns the order of peptide bond formation. Research involving the isolation of L-cysteinyl-D-valine as a "shunt" product from incubations with ACVS provided strong evidence that the peptide bond between cysteine and valine is formed before the bond between α-aminoadipate and cysteine. nih.gov Further studies using substrate analogs confirmed this revised mechanism, challenging earlier hypotheses. nih.gov Additionally, the final module of ACVS contains an epimerization (E) domain, which converts L-valine to its D-isomer while the tripeptide is still bound to the enzyme. nih.gov This entire process is a key step in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. google.comwikipedia.org
| Domain | Function in ACV Synthetase | Reference |
| Adenylation (A) | Selects and activates L-α-aminoadipate, L-cysteine, and L-valine using ATP. | nih.govuniprot.org |
| Thiolation (T/PCP) | Covalently binds the activated amino acids as thioesters. | nih.govuniprot.org |
| Condensation (C) | Forms the peptide bonds, first between cysteine and valine, then between α-aminoadipate and the dipeptide. | portlandpress.comnih.gov |
| Epimerization (E) | Converts the enzyme-bound L-valine residue to D-valine. | nih.gov |
Applications in Enzyme Engineering and Synthetic Biology
The detailed mechanistic understanding of NRPSs, derived in part from studying the ACV system, has paved the way for significant advances in enzyme engineering and synthetic biology.
The modular nature of NRPSs makes them highly suitable for rational engineering to produce novel peptides. nih.gov Scientists have successfully constructed hybrid peptide synthetases by fusing domains and modules from different NRPSs to create new dipeptides. nih.gov For instance, dimodular hybrid NRPSs have been designed by creating fusions between adenylation and thiolation domains to synthesize predicted dipeptides in vitro. nih.gov
One notable achievement was the de novo design of six different synthetases that catalyze the formation of α-L-aspartyl-L-phenylalanine (Asp-Phe), the precursor to the sweetener aspartame. nih.gov This was accomplished by fusing Asp and Phe activating modules. Such studies provide valuable guidelines for the rational construction of hybrid peptide synthetases and demonstrate that native elongation modules can be converted into initiation modules for peptide bond formation. nih.gov These engineering efforts have shown that while the condensation domain has some selectivity at the acceptor position, often determined by size, the PCP domain generally shows no strong substrate selectivity, making domain swaps more feasible. nih.govportlandpress.com
The creation of microbial cell factories, primarily using hosts like Escherichia coli and Corynebacterium glutamicum, is a major goal of synthetic biology for producing valuable compounds. mdpi.comtum.de While direct production of this compound is a niche target, extensive research has focused on optimizing the production of its constituent amino acids, which is a critical prerequisite.
L-cysteine production is particularly challenging due to its cellular toxicity and tightly regulated biosynthetic pathway. mdpi.commdpi.com Metabolic engineering strategies in E. coli and C. glutamicum have focused on:
Enhancing the L-serine pathway: L-serine is the direct precursor to L-cysteine. mdpi.comencyclopedia.pub
Overcoming feedback inhibition: Engineering the enzyme serine O-acetyltransferase (CysE) to be insensitive to feedback inhibition by L-cysteine is a key step. mdpi.com
Eliminating degradation pathways: Deleting genes that encode for L-cysteine degrading enzymes, such as L-cysteine desulfhydrase, prevents loss of the product. mdpi.com
Improving sulfur supply: Optimizing sulfate (B86663) or thiosulfate (B1220275) assimilation pathways ensures the availability of the sulfur donor. encyclopedia.pub
Increasing export: Overexpressing exporter proteins like YdeD in E. coli helps to move the toxic L-cysteine out of the cell, improving yields. mdpi.com
Similarly, L-valine production in C. glutamicum has been enhanced by knocking out competing pathways that drain the precursor pyruvate (B1213749), such as those leading to acetate (B1210297) and L-alanine. acs.org The combination of these strategies to create robust L-cysteine and L-valine overproducing strains is the foundation for developing a cell factory capable of synthesizing the dipeptide this compound.
| Engineering Strategy | Target Organism | Goal | Reference |
| Feedback-insensitive CysE | E. coli, C. glutamicum | Increase L-cysteine synthesis by removing feedback inhibition. | mdpi.com |
| Deletion of degradation genes | C. glutamicum | Prevent breakdown of L-cysteine to improve accumulation. | mdpi.com |
| Deletion of competing pathways | C. glutamicum | Increase pyruvate pool available for L-valine synthesis. | acs.org |
| Overexpression of exporters | E. coli | Reduce intracellular toxicity and increase final L-cysteine titer. | mdpi.com |
| H₂S₂-responsive genetic circuit | C. glutamicum | Improve the sulfur conversion rate for L-cysteine production. | rsc.org |
Design of Peptide Synthetases for Novel Dipeptide Products
Research on Other Metabolic Transformations Involving L-Cysteine and L-Valine
Beyond their role as building blocks for peptides and proteins, L-cysteine and L-valine are involved in numerous other metabolic pathways.
L-cysteine is a central molecule in sulfur metabolism. It is required for the synthesis of essential biomolecules like methionine, coenzyme A, and taurine. nih.govlibretexts.org In many organisms, the degradation of L-cysteine leads to pyruvate, which can then enter central carbon metabolism. libretexts.org In the enteric parasite Entamoeba histolytica, which lacks glutathione, L-cysteine is not only a key redox buffer but is also rapidly metabolized into various thiazolidine (B150603) derivatives through condensation with aldehydes. nih.gov These derivatives act as a storage form of L-cysteine and are involved in defending against oxidative stress. nih.gov
L-valine, a branched-chain amino acid (BCAA), is degraded through a pathway that ultimately yields succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. libretexts.org This makes L-valine a glucogenic amino acid. The initial steps of its catabolism, involving branched-chain transaminases and a branched-chain ketoacid dehydrogenase complex, are shared with the other BCAAs, isoleucine and leucine. libretexts.org L-serine, the precursor for L-cysteine, can also be a precursor for other amino acids like glycine (B1666218) and L-alanine. mdpi.comencyclopedia.pub
Future Directions in Peptide Analog Design and Discovery
The study of simple dipeptides like this compound provides a foundation for the design and discovery of more complex peptide analogs with therapeutic potential. nih.gov The future of peptide-based drug discovery lies in modifying natural peptide structures to enhance their properties, such as stability, bioavailability, and target specificity. nih.govmdpi.com
Key future directions include:
Structural Modification: By altering side chains, modifying the peptide backbone, or creating cyclic structures, researchers can design peptide analogs that are more resistant to degradation by proteases. nih.govthermofisher.com For example, substituting standard L-amino acids with their D-isomers can significantly alter the peptide's structure and function, often increasing its stability. thermofisher.com
Peptide-Drug Conjugates (PDCs): A promising strategy involves linking a peptide that targets a specific receptor (a "homing peptide") to a potent cytotoxic drug or a radionuclide. mdpi.com This approach allows for the targeted delivery of therapy, for instance, to cancer cells, minimizing side effects. The development of synthetic analogs of natural peptide ligands is of particular interest for PDCs due to their high affinity and low immunogenicity. mdpi.com
Combinatorial and High-Throughput Screening: Peptides are well-suited for combinatorial chemistry and high-throughput screening methods. mdpi.com This allows for the rapid generation and testing of large libraries of peptide analogs to identify candidates with optimized pharmacodynamic properties.
Computational Design: Advances in computational chemistry and molecular modeling enable the in silico design of peptides with desired structures and functions, accelerating the discovery process. acs.org
The synthesis of analogs based on dipeptide scaffolds, such as modifying the cysteine or valine residues, could lead to novel molecules with applications ranging from anticancer agents to new enzyme inhibitors. frontiersin.orgontosight.ai
Q & A
Basic: What experimental methods are used to characterize L-cysteinyl-L-valine in enzymatic studies?
Characterization involves chromatography , spectroscopy , and electrophoresis . For example, in studies of its synthetase (ACVS), purification combines ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration . Molecular mass determination requires native gradient gel electrophoresis (470 kDa) and SDS/PAGE (440 kDa), with discrepancies between native and denatured forms necessitating further validation . Methodological rigor includes verifying purity via elemental analysis and spectral data (e.g., NMR, IR) .
Basic: How should researchers design experiments to optimize this compound synthesis in vitro?
Key parameters include substrate concentrations (e.g., 45 µM L-α-aminoadipic acid, 80 µM L-cysteine/L-valine), ATP (5 mM with 20 mM MgCl₂), and pH optimization . Replicate experiments under controlled conditions (e.g., glucose-limited cultures) to assess enzyme turnover and stability . Avoid long-term storage of intermediates, as degradation may alter reactivity . Report detailed protocols, including deviations, in supplementary materials to ensure reproducibility .
Advanced: How do feedback inhibition mechanisms affect this compound synthetase (ACVS) activity?
Bis-delta-(L-α-aminoadipyl)-L-cysteinyl-D-valine (bisACV) inhibits ACVS with a KbisACV of 1.4 mM , requiring kinetic assays to measure inhibition . Use steady-state kinetic analysis with varying bisACV concentrations while maintaining saturating substrate levels. Control for cofactors like dithiothreitol (DTT), which may independently inhibit activity . Compare results across biological replicates to distinguish assay-specific artifacts from physiological regulation.
Advanced: How can researchers resolve contradictions in molecular mass data for ACVS?
Discrepancies between native (470 kDa) and denatured (440 kDa) masses suggest post-translational modifications or aggregation artifacts . Validate via:
- Multi-angle light scattering (MALS) for accurate native mass.
- Peptide mapping to identify modifications.
- Replicate purification under varying conditions (e.g., buffer composition, protease inhibitors) . Cross-reference with structural predictions from crystallographic databases .
Basic: What are best practices for reporting this compound-related data in publications?
- Main text : Summarize key findings (e.g., kinetic constants, inhibition parameters) and avoid duplicating supplementary data .
- Methods : Detail synthesis protocols, purification steps, and assay conditions. For known compounds, cite prior literature; for novel derivatives, provide full spectral characterization .
- Supplementary files : Include raw chromatograms, spectral scans, and statistical analyses .
Advanced: How does glucose availability regulate ACVS biosynthesis in microbial systems?
Glucose repression reduces ACVS synthesis in Penicillium chrysogenum, as shown via pulse experiments in glucose-limited continuous cultures . Methodologically:
- Monitor enzyme levels via Western blotting or activity assays pre/post glucose addition.
- Use qRT-PCR to correlate transcription with protein turnover.
- Account for degradation rates by inhibiting proteolysis (e.g., with MG-132) .
Basic: What statistical approaches are appropriate for analyzing variability in this compound assay data?
- Descriptive statistics : Report mean ± SD for triplicate measurements.
- Inferential tests : Use ANOVA for comparing kinetic parameters across conditions (e.g., pH, inhibitors) .
- Graphical representation : Plot dose-response curves for inhibition studies and include R² values for regression fits .
Advanced: How can computational modeling enhance understanding of this compound’s role in peptide synthesis?
- Molecular dynamics simulations : Model ACVS-substrate interactions to predict binding affinities.
- Docking studies : Identify potential allosteric sites for bisACV inhibition .
- Validate predictions with site-directed mutagenesis and kinetic assays .
Basic: What safety protocols are critical when handling this compound derivatives?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Store at recommended temperatures (-20°C for enzymes) and monitor degradation via periodic HPLC checks .
- Dispose of waste via certified hazardous material services .
Advanced: How to address low yields in this compound enzymatic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
